![molecular formula C19H12Cl2O3 B3033412 2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone CAS No. 101959-63-1](/img/structure/B3033412.png)
2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone
Übersicht
Beschreibung
2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone is a useful research compound. Its molecular formula is C19H12Cl2O3 and its molecular weight is 359.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Electro-Fenton Degradation of Antimicrobials
Research by Sirés et al. (2007) explored the degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems. The study highlighted the generation of hydroxyl radicals and the role of chloro-p-benzoquinone as a product in the degradation process.
2. Catalytic Oxidation of 2-Methylnaphthalene
A study by Zang et al. (2020) examined the use of benzoxazine derived carbon materials as catalysts for converting 2-methylnaphthalene to 2-methylnaphthoquinone. This research is significant in understanding the chemical transformations related to naphthoquinone derivatives.
3. Metabolic Activation of PCBs to Quinones
Research conducted by Amaro et al. (1996) focused on the reactivity of PCB-derived quinones with nitrogen and sulfur nucleophiles. The study provides insight into the toxic effects of these compounds, relevant to understanding the behavior of dichlorophenyl-related quinones.
4. Photosensitization by 2-Methylnaphthoquinone
The study by Fisher and Land (1983) investigated the photosensitization of pyrimidines by 2-methylnaphthoquinone in water. This research is relevant for understanding the interactions of naphthoquinone derivatives under light exposure.
5. Chemical Reactivity of Naphthoquinone Derivatives
Dean and Houghton (1971) explored the reactivity of 3-methyl-1,4-naphthoquinon-2-ylmethyl carbanion with 2-methyl-1,4-naphthoquinone. Their work, published in the Journal of The Chemical Society C: Organic, offers insights into the synthesis and behavior of complex naphthoquinone structures.
6. Corrosion Inhibition Studies
The study by Zarrouk et al. (2014) on quinoxalines as corrosion inhibitors highlights the relationship between molecular structures, including naphthoquinone derivatives, and their efficiency in inhibiting corrosion.
7. Stability Study of Pharmaceutical Substances
Research by Gendugov et al. (2021) focused on the stability of pharmaceutical substances under stress conditions, providing valuable insights into the stability and reactivity of compounds related to 2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone.
8. Novel Metallo-phthalocyanines Synthesis
The synthesis and characterization of novel zinc(II) and magnesium(II) phthalocyanines, studied by Akçay et al. (2013), involve derivatives of dichlorophenyl, relevant to the study of naphthoquinone derivatives.
9. Improved Synthesis of Vitamin K3
A study by Herrmann et al. (1999) provided an improved synthesis method for vitamin K3, demonstrating the significance of naphthoquinone derivatives in pharmaceutical synthesis.
10. Spectrophotometric Determination of Antioxidants
Research by Prasad et al. (1987) on the spectrophotometric determination of antioxidants in oils and fats highlights the importance of quinones, including naphthoquinone derivatives, in food chemistry.
Eigenschaften
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O3/c1-10-15(9-17(22)14-7-6-11(20)8-16(14)21)19(24)13-5-3-2-4-12(13)18(10)23/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBBNWIBUWWLOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



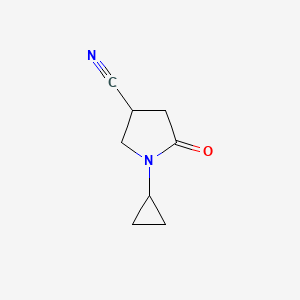
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3033333.png)
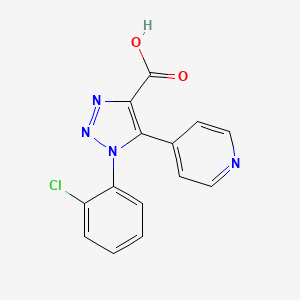
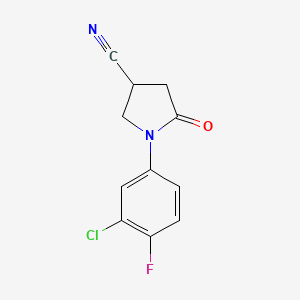
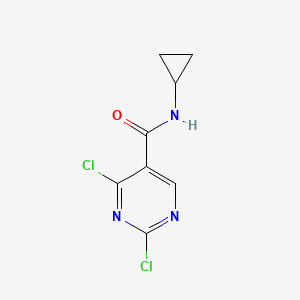
![7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B3033338.png)

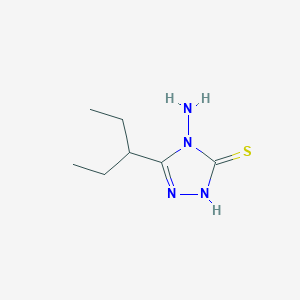

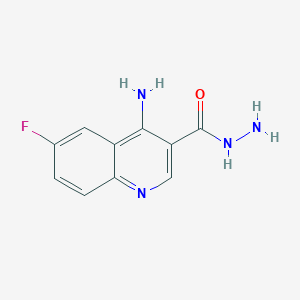
![2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033349.png)
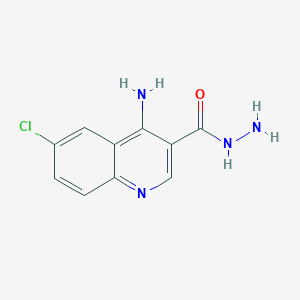
![3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3033352.png)
